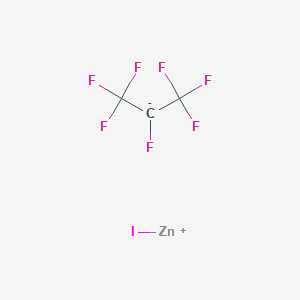
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,3-Heptafluoropropane;iodozinc(1+): is a compound that combines the properties of 1,1,1,2,3,3,3-heptafluoropropane and iodozinc(1+). 1,1,1,2,3,3,3-Heptafluoropropane is a colorless, odorless gaseous halocarbon commonly used as a fire suppression agent . Iodozinc(1+) is a zinc compound with iodine, often used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,3-Heptafluoropropane is typically synthesized through the fluorination of propane derivatives. The process involves the reaction of propane with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of 1,1,1,2,3,3,3-heptafluoropropane involves large-scale fluorination processes, often using catalysts to enhance the reaction efficiency. The compound is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,3,3,3-Heptafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It can react with nucleophiles to replace fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like dimethyl sulfoxide .
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with hydroxide ions can produce heptafluoropropanol, while reacting with amines can produce heptafluoropropylamines .
Scientific Research Applications
Chemistry: 1,1,1,2,3,3,3-Heptafluoropropane is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds .
Biology and Medicine: In medicine, it is used as a propellant in metered-dose inhalers for asthma medication .
Industry: The compound is widely used in fire suppression systems, especially in data processing and telecommunication facilities, due to its effectiveness and low residue properties .
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,3-heptafluoropropane in fire suppression involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. The compound also forms a barrier between the fuel and the oxygen, preventing further combustion .
Comparison with Similar Compounds
- 1,1,1,2,2,3,3-Heptachloropropane
- 1,1,1,3,3,3-Hexafluoropropane
- 1,1,1,3,3-Pentafluoropropane
Uniqueness: 1,1,1,2,3,3,3-Heptafluoropropane is unique due to its high fluorine content, which provides excellent fire suppression properties and low toxicity. It is also non-ozone depleting, making it an environmentally friendly alternative to other halocarbons .
Properties
CAS No. |
62656-71-7 |
|---|---|
Molecular Formula |
C3F7IZn |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+) |
InChI |
InChI=1S/C3F7.HI.Zn/c4-1(2(5,6)7)3(8,9)10;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
NWGBYFCQYBNKLH-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(F)(F)F)(C(F)(F)F)F.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















